molecular formula C22H16FN3OS B2740436 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide CAS No. 895011-66-2

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Cat. No. B2740436
CAS RN: 895011-66-2
M. Wt: 389.45
InChI Key: KPFMCOXJGPGTEK-VAWYXSNFSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound, also known as FLB-12, has been found to exhibit promising properties in various fields, ranging from cancer research to neuroscience.

Scientific Research Applications

Anticancer Activities

Compounds structurally related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide have shown promise in anticancer research. For instance, derivatives of fluorobenzo[b]pyran, similar in structure due to the presence of fluorine and a heterocyclic system, have been tested against human cancer cell lines (lung, breast, CNS cancer), demonstrating anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, thiazolothiazole fluorophores have been characterized for their strong blue fluorescence and electrochromic properties, suggesting potential applications in optoelectronic and photochemical applications, which might indirectly contribute to cancer research through imaging and diagnosis (Woodward et al., 2017).

Antimicrobial Activity

The research on the antimicrobial activity of related compounds highlights their potential use in addressing drug-resistant infections. Synthesized derivatives of N-(pyridin-3-ylmethyl)-2-aminothiazolines, containing various substituents, have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, as well as for their antioxidant properties. Though these studies primarily focus on neurodegenerative diseases, the structure-related antimicrobial potential is noteworthy (Makhaeva et al., 2017). Furthermore, novel thiazolo[3,2-a]pyrimidines were synthesized for their anti-inflammatory and antinociceptive activity, indicating a broad spectrum of biological activities including antimicrobial effects (Alam et al., 2010).

Photophysical and Electrochemical Properties

Thiazolothiazole derivatives, including those with structural similarities to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide, exhibit unique photophysical and electrochemical properties. These materials demonstrate strong fluorescence and reversible electrochromism, which can be harnessed in multifunctional optoelectronic applications, electron transfer sensing, and other photochemical uses. Such properties are critical for developing new materials with potential applications in sensing, imaging, and possibly in theranostics, merging therapeutic and diagnostic capabilities (Woodward et al., 2017).

properties

IUPAC Name

(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-14H,15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFMCOXJGPGTEK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

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